N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2/c24-23(25,26)17-5-3-4-16(14-17)22(29)27-18-11-8-15(9-12-18)10-13-21-28-19-6-1-2-7-20(19)30-21/h1-14H,(H,27,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYQXQJCJPZPX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole intermediate, which is then coupled with a suitable benzaldehyde derivative. The key steps include:
Formation of Benzoxazole Intermediate: This involves the reaction of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The benzoxazole intermediate is then coupled with 4-formylbenzoic acid in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzoxazole ring or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects, particularly its interactions with specific enzymes and receptors, is ongoing.
Industry: While not widely used industrially, its unique properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to active sites, while the trifluoromethyl group enhances its binding affinity and stability. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Neuroimaging
Radiotracers [18F]ZW27 and [18F]ZW31
- Structural Differences :
- [18F]ZW27: N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluoro-N-methylbenzene-1-sulfonamide.
- [18F]ZW31: N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2-fluoro-N-methylbenzene-1-sulfonamide.
- Key Variation : Replacement of the trifluoromethyl group in the target compound with fluoro and methyl sulfonamide groups.
- Functional Impact :
- Both analogs showed reduced binding affinity compared to the target compound, likely due to the absence of the trifluoromethyl group, which enhances lipophilicity and target interaction .
- The target compound’s trifluoromethyl group improves blood-brain barrier penetration, critical for neuroimaging applications.
N-(4-(Trifluoromethoxy)phenyl)benzamide
- Structural Difference : Trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
- Impact : The trifluoromethoxy group reduces electron-withdrawing effects, lowering binding stability in PET imaging applications compared to the target compound .
Benzamide Derivatives in Medicinal Chemistry
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structural Difference : Thiazole ring replaces the benzoxazole-ethenyl group.
- However, it shows promise in oncology due to interactions with nuclear receptor corepressors .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Structural Difference : Bulky tert-butyl and pyridine groups instead of the benzoxazole-ethenyl linker.
- Impact : Enhanced selectivity for kinase targets but poor solubility, limiting its utility in vivo compared to the target compound .
Pesticide and Agricultural Analogs
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Difference : Isopropoxy group replaces the benzoxazole-ethenyl moiety.
- Impact : The isopropoxy group enhances fungicidal activity but eliminates utility in neurological applications due to poor brain uptake .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structural Difference: Pyridine-carboxamide core with phenoxy substituents.
- Impact : Optimized for herbicidal activity through photostability imparted by fluorine atoms, diverging from the target compound’s neuroimaging focus .
Biological Activity
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a trifluoromethylbenzamide , which contributes to its distinct chemical behavior. The molecular formula is , indicating the presence of trifluoromethyl groups that can influence biological interactions.
The proposed mechanisms of action for this compound include:
- DNA Intercalation : The benzoxazole ring may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in various cellular pathways, leading to altered signaling and therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of benzoxazole compounds possess antimicrobial properties. While specific data on this compound's activity is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures reported minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to over 500 µg/mL against various bacterial strains .
2. Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds containing benzoxazole moieties have been investigated for their ability to induce apoptosis in cancer cells by interacting with cellular signaling pathways.
3. Anti-inflammatory Effects
Benzoxazole derivatives have been studied for their anti-inflammatory properties, particularly through the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These pathways are critical in managing pain and inflammation, suggesting that this compound could play a role in therapeutic applications targeting inflammatory diseases .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
While specific case studies on this compound are sparse, analogous compounds have been documented for their biological efficacy:
- Benzothiazole Derivatives : Exhibited dual inhibition of sEH and FAAH, leading to pain relief without common side effects associated with traditional analgesics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
